2-{[4,6-Bis(ethylamino)-1,3,5-triazin-2-yl]oxy}ethyl phenylcarbamate
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Overview
Description
2-{[4,6-BIS(ETHYLAMINO)-1,3,5-TRIAZIN-2-YL]OXY}ETHYL N-PHENYLCARBAMATE is a complex organic compound that belongs to the class of triazine derivatives. This compound is known for its diverse applications in various fields, including agriculture, pharmaceuticals, and materials science. Its unique structure, which includes a triazine ring and a phenylcarbamate group, contributes to its distinctive chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4,6-BIS(ETHYLAMINO)-1,3,5-TRIAZIN-2-YL]OXY}ETHYL N-PHENYLCARBAMATE typically involves multiple steps. One common method starts with the preparation of 2-chloro-4,6-bis(ethylamino)-1,3,5-triazine. This intermediate is then reacted with ethylene glycol to form the corresponding ethylene oxide derivative. Finally, the ethylene oxide derivative is treated with phenyl isocyanate to yield the desired compound .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This may involve the use of advanced catalysts, controlled temperature and pressure conditions, and efficient purification techniques .
Chemical Reactions Analysis
Types of Reactions
2-{[4,6-BIS(ETHYLAMINO)-1,3,5-TRIAZIN-2-YL]OXY}ETHYL N-PHENYLCARBAMATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The triazine ring allows for nucleophilic substitution reactions, leading to the formation of various substituted derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine oxides, while substitution reactions can produce a variety of substituted triazine derivatives .
Scientific Research Applications
2-{[4,6-BIS(ETHYLAMINO)-1,3,5-TRIAZIN-2-YL]OXY}ETHYL N-PHENYLCARBAMATE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings
Mechanism of Action
The mechanism of action of 2-{[4,6-BIS(ETHYLAMINO)-1,3,5-TRIAZIN-2-YL]OXY}ETHYL N-PHENYLCARBAMATE involves its interaction with specific molecular targets. In biological systems, it may inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. The triazine ring and phenylcarbamate group play crucial roles in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4,6-bis(ethylamino)-1,3,5-triazine: A precursor in the synthesis of the target compound.
2,4-Diamino-6-ethylamino-1,3,5-triazine: Another triazine derivative with similar chemical properties.
Phenylcarbamate derivatives: Compounds with similar functional groups but different core structures
Uniqueness
2-{[4,6-BIS(ETHYLAMINO)-1,3,5-TRIAZIN-2-YL]OXY}ETHYL N-PHENYLCARBAMATE is unique due to its combination of a triazine ring and a phenylcarbamate group. This unique structure imparts distinct chemical reactivity and biological activity, making it valuable for various applications .
Properties
Molecular Formula |
C16H22N6O3 |
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Molecular Weight |
346.38 g/mol |
IUPAC Name |
2-[[4,6-bis(ethylamino)-1,3,5-triazin-2-yl]oxy]ethyl N-phenylcarbamate |
InChI |
InChI=1S/C16H22N6O3/c1-3-17-13-20-14(18-4-2)22-15(21-13)24-10-11-25-16(23)19-12-8-6-5-7-9-12/h5-9H,3-4,10-11H2,1-2H3,(H,19,23)(H2,17,18,20,21,22) |
InChI Key |
BTYMCLLPYZAGLN-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=NC(=NC(=N1)OCCOC(=O)NC2=CC=CC=C2)NCC |
Origin of Product |
United States |
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